molecular formula C7H15NO B13013148 3-Methylazepan-4-ol

3-Methylazepan-4-ol

Cat. No.: B13013148
M. Wt: 129.20 g/mol
InChI Key: NARICJFPDYCNRD-UHFFFAOYSA-N
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Description

3-Methylazepan-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the third carbon of the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,6-hexanediamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield this compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated systems helps in maintaining consistent quality and efficiency. The compound is typically purified through distillation or crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methylazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methylazepan-4-one.

    Reduction: Formation of 3-methylazepan-4-amine.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

3-Methylazepan-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylazepan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes and lead to specific physiological effects. The exact pathways and targets depend on the context of its application and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the methyl and hydroxyl groups.

    3-Methylazepane: Lacks the hydroxyl group.

    4-Hydroxyazepane: Lacks the methyl group.

Uniqueness

3-Methylazepan-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methylazepan-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-2-3-7(6)9/h6-9H,2-5H2,1H3

InChI Key

NARICJFPDYCNRD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCC1O

Origin of Product

United States

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